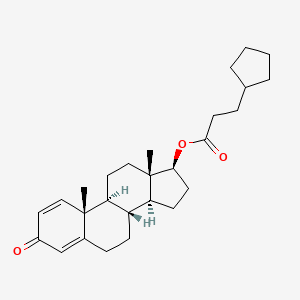

Boldenone Cypionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boldenone Cypionate is an anabolic androgenic steroid and a synthetic derivative of testosterone . It was originally developed for veterinary use . It can increase nitrogen retention, protein synthesis, and appetite, and also stimulates the release of erythropoietin in the kidneys . Boldenone Cypionate was synthesized as an ester of boldenone in an attempt to alter boldenone’s very long half-life . Anabolic androgenic steroid compounds such as Boldenone Cypionate have been used illicitly by bodybuilders and other athletes .

Synthesis Analysis

Boldenone Cypionate was synthesized as an ester of boldenone in an attempt to alter boldenone’s very long half-life . Boldenone was produced from androstenedione (AD) in two steps by a dual-enzyme cascade of 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3-sterone-Δ1-dehydrogenase (KstD) .Molecular Structure Analysis

The molecular formula of Boldenone Cypionate is C27H38O3 . It has a molecular weight of 410.6 g/mol . The InChI code is InChI=1S/C27H38O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h13,15,17-18,21-24H,3-12,14,16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 .Chemical Reactions Analysis

Boldenone Cypionate is a steroid hormone which has androgenic activity . It can increase nitrogen retention, protein synthesis, and appetite, and also stimulates the release of erythropoietin in the kidneys .Physical And Chemical Properties Analysis

Boldenone Cypionate is a crystalline solid . It has a solubility of 25 mg/ml in DMF, 5 mg/ml in DMSO, and 15 mg/ml in Ethanol . It has a boiling point of 527.3±50.0 °C .Applications De Recherche Scientifique

Protein Synthesis and Nitrogen Storage

Boldenone is a protein-assimilating androgen steroid that can promote protein synthesis and support nitrogen storage . This makes it valuable in fields like sports science and nutrition, where promoting muscle growth and recovery is important.

Renal Erythropoietin Release

Boldenone enhances the release of erythropoietin from the kidney . Erythropoietin is a hormone that stimulates the production of red blood cells. This could have potential applications in treating conditions like anemia or in enhancing endurance in athletes.

Veterinary Medicine

Boldenone has wide applications in veterinary medicine . It’s often used to increase lean body mass, bone density and appetite in animals. This makes it useful in the field of animal husbandry.

Biosynthesis Research

The industrial production of boldenone mainly relies on chemical synthesis, which has various problems, such as a complex conversion process, excessive byproducts, and serious environmental pollution . Therefore, exploring new biosynthetic routes for boldenone is a significant area of research. For example, boldenone was produced from androstenedione (AD) in two steps by a dual-enzyme cascade of 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3-sterone-Δ 1 -dehydrogenase (KstD) .

Crystallography

The crystal structures of boldenone base, boldenone acetate, boldenone propionate, boldenone cypionate and a boldenone acetate polymorph were investigated . Understanding these structures can help in the development of new methods for its synthesis and in the design of new drugs.

Safety And Hazards

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h13,15,17-18,21-24H,3-12,14,16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSXPMLTYTHGM-ZLQWOROUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=CC35C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=C[C@]35C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747209 |

Source

|

| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boldenone Cypionate | |

CAS RN |

106505-90-2 |

Source

|

| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key intermolecular interactions that govern the crystal packing of Boldenone Cypionate?

A1: The crystal structure of Boldenone Cypionate, alongside Boldenone and other Boldenone esters, was investigated using single-crystal X-ray diffraction []. Analysis of the Hirshfeld surfaces and fingerprint plots revealed that hydrogen bonding interactions (H⋯H) are the dominant force influencing the crystal packing of these molecules. These are followed by weaker interactions involving oxygen and hydrogen atoms (O⋯H/H⋯O) and, to a lesser extent, carbon and hydrogen atoms (C⋯H/H⋯C) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)